molecular formula C19H22O3 B590040 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol CAS No. 1083195-05-4

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol

Cat. No. B590040
CAS RN: 1083195-05-4
M. Wt: 298.382
InChI Key: HLWUXTFOZZSNLD-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a phenolic compound found in the roots of Alpinia galangay . It is also known as Compound M32 . The compound has a molecular formula of C19H22O3 and a molecular weight of 298.4 .


Molecular Structure Analysis

The compound is a diarylheptanoid that is hept-6-en-3-ol substituted by two 4-hydroxyphenyl groups at the terminal carbon atoms . The structure can be represented by the SMILES string: OC(CC/C=C/c1ccc(O)cc1)CCC2=CC=C(O)CC2 .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 298.38 and a formula of C19H22O3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Synthesis and Biological Activity : The first stereoselective total synthesis of this compound was achieved, highlighting its potential in bioactive diarylheptanoid research (J. Kashanna et al., 2012).

  • Neuroprotective Activity : Studies on the synthesis of natural and non-natural curcuminoids, including derivatives of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol, showed significant neuroprotective activity against glutamate-induced oxidative stress in neuronal cells (P. Jirásek et al., 2014).

  • Antifungal and Anticoccidium Activities : Compounds structurally related to this compound isolated from ginger demonstrated moderate anticoccidium and strong antifungal effects (K. Endo et al., 1990).

  • Antioxidant Properties : Diarylheptanoids, including variants of this compound, have shown significant antioxidant activities in various studies (Chang-xin Zhou et al., 2007), (J. Ponomarenko et al., 2014).

  • Antiproliferative Effects : A study revealed the unexpected antiproliferative effect of a diphenolic compound related to this compound on breast cancer cells (A. Vessières et al., 2005).

  • Cytoprotective Properties : Diarylheptanoids, including this compound, demonstrated cytoprotective actions in primary cultures of rat hepatocytes exposed to oxidative damage (Q. Tao et al., 2008).

  • Role in Scavenging Radicals : The antioxidant abilities of phenolic and enolic hydroxyl groups in curcumin, related to this compound, were studied to clarify their roles in scavenging radicals (Jianxun Feng et al., 2009).

Safety and Hazards

The compound is intended for research use only and is not for medicinal, household or other use . Synthetic products have potential research and development risk .

Mechanism of Action

Target of Action

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol, also known as Compound M32, is a natural product that can be isolated from Curcuma longa L The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been shown to inhibit no production , suggesting that it may interact with enzymes or receptors involved in the synthesis or signaling of nitric oxide.

Result of Action

This compound has been shown to induce apoptosis in lung cancer cells by suppressing autophagy flux and activating the p38 pathway . This suggests that it may have potential anti-cancer effects.

properties

IUPAC Name

4-[(E)-3-hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1,3,5-6,8-9,11-14,17,20-22H,2,4,7,10H2/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWUXTFOZZSNLD-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(CCC=CC2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC(CC/C=C/C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670109
Record name 4,4'-[(1E)-5-Hydroxyhept-1-ene-1,7-diyl]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1083195-05-4
Record name 4,4'-[(1E)-5-Hydroxyhept-1-ene-1,7-diyl]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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